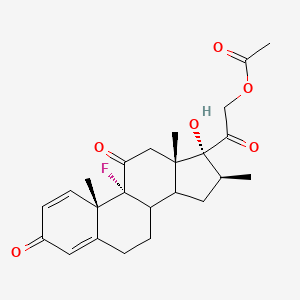
11-Oxo-Betamethsone-21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11-Oxo-Betamethsone-21-Acetate” is a drug metabolite reference standard . It is derived from the parent drug Betamethasone . The molecular formula of this compound is C24H29FO6 .
Molecular Structure Analysis
The molecular formula of “11-Oxo-Betamethsone-21-Acetate” is C24H29FO6 . The molecular weight is 432.488.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
11-Oxo-Betamethasone-21-Acetate is an intermediate in the synthesis of betamethasone, showcasing its role in pharmaceutical manufacturing. The synthesis process involves epoxidation and hydrolysis steps that lead to improved yields of betamethasone, indicating its significance in enhancing drug production efficiency (Platonov, 1969).
Pharmacokinetics and Analysis
Research has also focused on developing methods for the analysis of betamethasone and its derivatives, including 11-Oxo-Betamethasone-21-Acetate, in biological fluids. These analytical methods are crucial for pharmacokinetic studies, enabling the monitoring of drug levels in the body and facilitating the understanding of the drug's metabolism and distribution (Petersen, Nation, & Ashley, 1980).
Therapeutic Applications and Effects
Studies have evaluated the therapeutic effects and potential applications of betamethasone derivatives, including their anti-inflammatory properties in conditions like persistent pulmonary hypertension (PPHN) and their impact on oxidative stress in endothelial cells. These findings highlight the drug's potential in treating various inflammatory conditions and its role in modulating physiological responses to stress (Chandrasekar, Eis, & Konduri, 2008).
Mecanismo De Acción
Target of Action
11-Oxo-Betamethsone-21-Acetate is a metabolite of Betamethasone . Betamethasone primarily targets glucocorticoid receptors in the body . These receptors are found in almost every cell and are critical for regulating a wide range of physiological processes, including immune response and inflammation .
Mode of Action
Betamethasone, and by extension 11-Oxo-Betamethsone-21-Acetate, binds to glucocorticoid receptors, forming a complex that translocates to the cell nucleus . This complex then binds to glucocorticoid response elements in the DNA, modulating gene transcription . The result is the inhibition of leukocyte infiltration at the site of inflammation, interference in the function of mediators of inflammatory response, suppression of humoral immune responses, and reduction in edema or scar tissue .
Biochemical Pathways
The binding of Betamethasone to glucocorticoid receptors affects several biochemical pathways. It inhibits neutrophil apoptosis and demargination , and suppresses NF-Kappa B and other inflammatory transcription factors . It also inhibits phospholipase A2 , leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Betamethasone is well-absorbed when administered orally or parenterally . It is widely distributed in the body and is metabolized primarily in the liver . The metabolites are excreted in the urine .
Result of Action
The action of 11-Oxo-Betamethsone-21-Acetate results in a decrease in inflammation and immune response. This is due to its ability to inhibit the migration of polymorphonuclear leukocytes and fibroblasts, reverse capillary permeability, and stabilize lysosomes at the cellular level . These actions help to control symptoms in various conditions, including allergic states, dermatologic disorders, gastrointestinal diseases, and hematological disorders .
Propiedades
IUPAC Name |
[2-[(9R,10S,13S,16S,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-18,30H,5-6,9,11-12H2,1-4H3/t13-,17?,18?,21-,22-,23-,24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVOWYSNMKQPU-HYULNMSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)COC(=O)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)
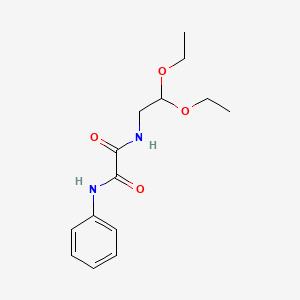
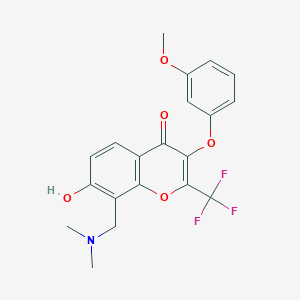
![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)
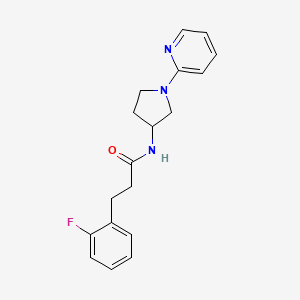
![7-Fluoro-3-[[1-(1-methyl-2-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2838209.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
![Benzo[d]thiazol-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone](/img/structure/B2838211.png)
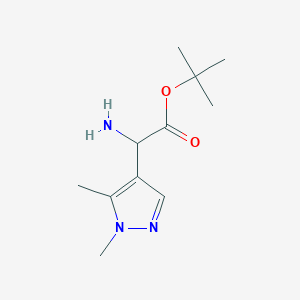
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2838215.png)
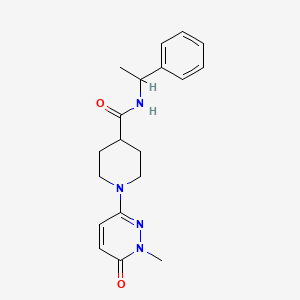
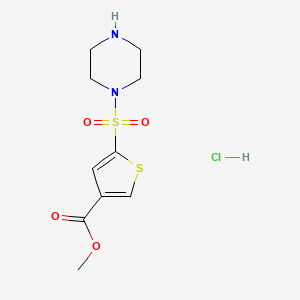
![N-[(4-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B2838220.png)